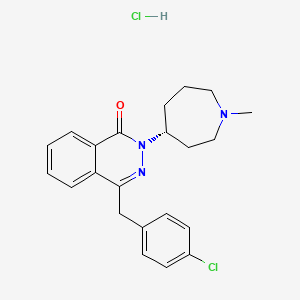

(R)-Azelastine Hydrochloride

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

®-Azelastine Hydrochloride is a potent antihistamine used primarily for the treatment of allergic rhinitis and conjunctivitis. It is the hydrochloride salt form of azelastine, which is a racemic mixture. The ®-enantiomer is known for its higher pharmacological activity compared to the (S)-enantiomer. This compound works by blocking histamine H1 receptors, thereby preventing the symptoms associated with allergic reactions.

准备方法

Synthetic Routes and Reaction Conditions: The synthesis of ®-Azelastine Hydrochloride involves several steps, starting from the appropriate aromatic precursors. The key steps include:

Formation of the azepine ring: This is achieved through a cyclization reaction involving the appropriate aromatic amine and a suitable aldehyde or ketone.

Introduction of the phthalazinone moiety: This step involves the reaction of the azepine intermediate with phthalic anhydride or a derivative.

Resolution of enantiomers: The racemic mixture of azelastine is resolved into its enantiomers using chiral chromatography or other resolution techniques.

Formation of the hydrochloride salt: The ®-enantiomer is then converted to its hydrochloride salt by treatment with hydrochloric acid.

Industrial Production Methods: Industrial production of ®-Azelastine Hydrochloride follows similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving continuous flow reactors and automated resolution techniques to ensure consistent production quality.

化学反应分析

Types of Reactions: ®-Azelastine Hydrochloride undergoes various chemical reactions, including:

Oxidation: It can be oxidized to form corresponding N-oxides.

Reduction: Reduction reactions can convert the azepine ring to a more saturated form.

Substitution: Halogenation and other substitution reactions can modify the aromatic rings.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation are used.

Substitution: Halogenating agents like chlorine or bromine in the presence of a catalyst.

Major Products:

Oxidation: N-oxides of azelastine.

Reduction: Reduced azepine derivatives.

Substitution: Halogenated azelastine derivatives.

科学研究应用

®-Azelastine Hydrochloride has a wide range of applications in scientific research:

Chemistry: It is used as a model compound for studying antihistamine activity and receptor binding.

Biology: Research on its effects on cellular histamine release and immune response modulation.

Medicine: Clinical studies on its efficacy in treating allergic conditions and its pharmacokinetics.

Industry: Used in the formulation of nasal sprays and eye drops for allergy treatment.

作用机制

®-Azelastine Hydrochloride exerts its effects by blocking histamine H1 receptors on the surface of cells. This prevents histamine from binding to these receptors, thereby inhibiting the cascade of allergic reactions. The compound also stabilizes mast cells, reducing the release of other inflammatory mediators. The molecular targets include histamine H1 receptors and mast cells, and the pathways involved are related to the inhibition of histamine-induced signaling.

相似化合物的比较

Cetirizine: Another antihistamine with a similar mechanism of action but different chemical structure.

Loratadine: A non-sedating antihistamine with a longer duration of action.

Fexofenadine: Known for its minimal sedative effects and high selectivity for H1 receptors.

Uniqueness of ®-Azelastine Hydrochloride: ®-Azelastine Hydrochloride is unique due to its dual action as an H1 receptor antagonist and mast cell stabilizer. This dual mechanism provides a more comprehensive approach to managing allergic symptoms compared to other antihistamines that primarily act on H1 receptors alone.

属性

IUPAC Name |

4-[(4-chlorophenyl)methyl]-2-[(4R)-1-methylazepan-4-yl]phthalazin-1-one;hydrochloride |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H24ClN3O.ClH/c1-25-13-4-5-18(12-14-25)26-22(27)20-7-3-2-6-19(20)21(24-26)15-16-8-10-17(23)11-9-16;/h2-3,6-11,18H,4-5,12-15H2,1H3;1H/t18-;/m1./s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YEJAJYAHJQIWNU-GMUIIQOCSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CCCC(CC1)N2C(=O)C3=CC=CC=C3C(=N2)CC4=CC=C(C=C4)Cl.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CN1CCC[C@H](CC1)N2C(=O)C3=CC=CC=C3C(=N2)CC4=CC=C(C=C4)Cl.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H25Cl2N3O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

418.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

153408-28-7 |

Source

|

| Record name | Azelastine hydrochloride, (R)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0153408287 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | AZELASTINE HYDROCHLORIDE, (R)- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/A33K416J2W | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![1-[(Z)-4-amino-2-fluorobut-2-enyl]-3-[3-(dimethylsulfamoyl)phenyl]-2-methylindole-5-carboxylic acid;hydrochloride](/img/structure/B610345.png)